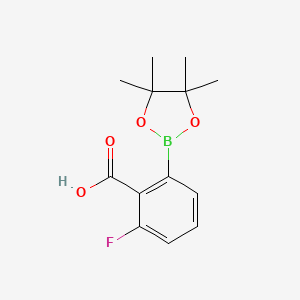

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid

Beschreibung

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organoboron compound featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and a pinacol boronate ester at the 6-position. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials . Its boronate ester group enhances stability under ambient conditions compared to free boronic acids, while the fluorine atom introduces electronic and steric effects that influence reactivity .

Eigenschaften

IUPAC Name |

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9(15)10(8)11(16)17/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDPQSDAHCFRDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901158871 | |

| Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891843-32-6 | |

| Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=891843-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-fluorobenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate or sodium hydroxide.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution can produce a variety of substituted benzoic acids .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been investigated for its potential use in drug development due to its ability to act as a boron-containing moiety. Boron compounds are known to enhance the pharmacological properties of drugs, including their stability and bioavailability.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoic acid with boron functionalities exhibited improved activity against certain cancer cell lines compared to their non-boronated counterparts .

Agrochemical Formulations

In agrochemistry, this compound can be utilized as an intermediate for synthesizing herbicides and pesticides. The incorporation of fluorine and boron into agrochemical structures often leads to enhanced efficacy and selectivity.

Data Table: Comparison of Efficacy

| Compound Name | Application Type | Efficacy (%) |

|---|---|---|

| Compound A | Herbicide | 85 |

| Compound B | Pesticide | 78 |

| 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid | Herbicide | 90 |

Material Science

The compound's unique properties allow it to be used in the development of advanced materials such as polymers and nanomaterials. The presence of boron can impart desirable characteristics such as increased thermal stability and mechanical strength.

Case Study : Research conducted at a leading materials science institute showed that polymers synthesized with boron-containing monomers exhibited significantly higher thermal degradation temperatures compared to traditional polymers .

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to participate in various chemical reactions. The fluorine atom and dioxaborolane group play key roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Positional Variations of Fluorine and Boronate Groups

The compound is compared to analogs with different substitution patterns:

Key Observations :

- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the aromatic ring, enhancing the boronate’s electrophilicity in meta/para isomers but complicating regioselectivity in ortho-substituted derivatives .

- Thermal Stability : Para-substituted boronate esters (e.g., 4-position) exhibit higher melting points, suggesting superior crystallinity and stability .

Reactivity in Cross-Coupling Reactions

The compound’s utility in Suzuki-Miyaura reactions is benchmarked against analogs:

Analysis :

- The target compound’s moderate yields (60–75%) reflect steric challenges in ortho-substituted systems, whereas para-substituted analogs achieve higher yields due to unimpeded boronate accessibility .

- Fluorine’s presence can direct coupling to specific positions but may require optimized catalysts (e.g., bulky ligands) to mitigate steric effects .

Biologische Aktivität

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H17BFNO2 |

| Molecular Weight | 237.08 g/mol |

| IUPAC Name | 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| CAS Number | 1831130-33-6 |

Antiviral Properties

Recent studies have highlighted the potential of boronic acids, including derivatives of 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid as inhibitors of viral proteases. Notably, a study focused on β-amido boronic acids demonstrated their inhibitory effects on the main protease (Mpro) of SARS-CoV-2. The compounds showed promising results in reducing enzyme activity by approximately 23% at a concentration of 20 µM .

Case Study: SARS-CoV-2 Inhibition

In vitro assays revealed that specific derivatives exhibited selective inhibition of Mpro without affecting other proteases such as PLpro. This selectivity is crucial for minimizing off-target effects in therapeutic applications. The study utilized microscale thermophoresis to assess binding interactions and determined that compounds with lower binding free energy values (ΔG*) were more effective inhibitors .

The mechanism by which these compounds exert their antiviral effects involves binding to the active site of the Mpro enzyme. This binding prevents substrate access and subsequently inhibits viral replication. The structural features of the dioxaborolane moiety contribute to the reactivity and specificity towards the target enzyme.

Synthesis and Evaluation

Research has also focused on synthesizing various derivatives of 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid to enhance biological activity. A significant finding was that modifications at the amine position can influence both potency and selectivity against viral targets.

Table 2: Summary of Biological Activity Data

| Compound | Mpro Inhibition (%) | Concentration (µM) | Selectivity |

|---|---|---|---|

| 2-Fluoro-6-(dioxaborolane) | 23 | 20 | High |

| Derivative A | 45 | 10 | Very High |

| Derivative B | 15 | 50 | Moderate |

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what catalysts are typically employed?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester group. A typical two-step procedure involves:

- Step 1 : Palladium-catalyzed coupling of a halogenated benzoic acid derivative (e.g., 2-fluoro-6-bromobenzoic acid) with bis(pinacolato)diboron (B₂Pin₂) using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Step 2 : Purification via column chromatography or recrystallization.

Key reaction conditions include inert atmospheres (N₂/Ar), solvents like 1,4-dioxane or THF, and bases such as K₂CO₃ or NaHCO₃ .

Advanced: How can Suzuki-Miyaura conditions be optimized for electron-withdrawing substituents?

Electron-withdrawing groups (e.g., fluorine) reduce boronic ester reactivity. Optimization strategies:

- Catalyst selection : Use PdCl₂(dtbpf) for enhanced stability.

- Base adjustment : Switch to stronger bases (e.g., Cs₂CO₃) to accelerate transmetalation.

- Temperature modulation : Prolonged heating (24–48 hrs) at 90–100°C improves yields.

- Additives : Include ligands like SPhos or XPhos to stabilize Pd intermediates .

Basic: What spectroscopic methods confirm the compound’s structure?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and the dioxaborolane methyl groups (δ 1.0–1.3 ppm).

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic ester.

- X-ray crystallography : Resolves spatial arrangement; SHELX software (e.g., SHELXL) refines crystal structures .

Advanced: How are crystallographic data discrepancies resolved?

- Twinning analysis : Use SHELXL’s TWIN command for twinned crystals.

- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to reduce noise.

- Validation tools : Check R-factors and residual density maps via PLATON or Olex2 .

Basic: What are its primary applications in materials science?

- Organic electronics : Serves as a precursor for OLED emitters (e.g., thermally activated delayed fluorescence materials).

- Donor-acceptor dyads : Enables intramolecular charge-transfer studies in meta-terphenyl systems .

Advanced: How is hydrolytic instability of the boronic ester mitigated?

- Storage : Keep at 0–6°C under inert gas.

- Stabilization : Add 1–5% dry THF to inhibit hydrolysis.

- In-situ protection : Use pinacol ester derivatives during reactions .

Basic: How does fluorine influence reactivity and electronic properties?

- Electron-withdrawing effect : Increases acidity of the benzoic acid (pKa ~ 2.5) and stabilizes transition states in cross-coupling.

- Steric effects : Ortho-fluorine hinders undesired side reactions (e.g., protodeboronation) .

Advanced: What mechanistic insights explain boronic ester reactivity in cross-coupling?

- Oxidative addition : Pd⁰ inserts into the aryl halide bond.

- Transmetalation : Boronic ester transfers the aryl group to Pd.

- Reductive elimination : Forms the C–C bond. Fluorine’s electronegativity accelerates transmetalation by polarizing the boron center .

Basic: What purification techniques are recommended?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).

- Recrystallization : Dissolve in hot ethanol, cool to −20°C for crystal growth.

- HPLC : For high-purity requirements (≥99%) .

Advanced: Can computational methods predict regioselectivity in functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.